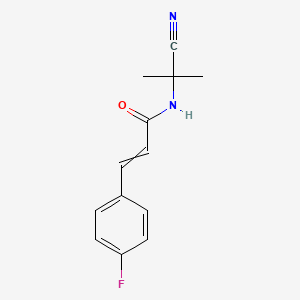

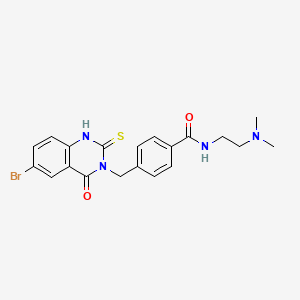

![molecular formula C19H16IN3O B2705225 2-iodo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide CAS No. 1043141-27-0](/img/structure/B2705225.png)

2-iodo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-iodo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide” is a complex organic molecule that contains several functional groups, including an iodobenzene, a pyrazole ring, and an amide group . These functional groups suggest that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an iodine atom on the benzene ring could influence the electronic properties of the molecule, while the pyrazole ring and the amide group could contribute to its hydrogen bonding capabilities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an iodine atom could increase its molecular weight and potentially its boiling point . The amide group could contribute to its solubility in polar solvents .Aplicaciones Científicas De Investigación

Intermolecular Interactions and Synthesis

Research on antipyrine-like derivatives, such as those explored by Saeed et al. (2020), sheds light on the synthesis, structural characterization, and intermolecular interactions of similar compounds. Through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, insights into the stabilization mechanisms of these molecules, including hydrogen bonding and π-interactions, were obtained. Such studies contribute to the broader understanding of the chemical properties and synthesis strategies of benzamide derivatives (Saeed et al., 2020).

Antifungal and Antiviral Activity

The antifungal properties of benzamide derivatives were explored by Raffa et al. (2002), who synthesized compounds with a structure similar to Benodanil to evaluate their effects on phytopathogenic fungal strains. Their findings highlight the potential bioactivity of benzamide derivatives in agricultural and pharmaceutical applications (Raffa et al., 2002). Additionally, Hebishy et al. (2020) discovered benzamide-based 5-aminopyrazoles showing significant anti-influenza A virus activity, further underscoring the therapeutic potential of these compounds (Hebishy et al., 2020).

Antibacterial Properties

The synthesis and evaluation of new pyrazole- and tetrazole-related C-nucleosides by Popsavin et al. (2002) included testing against tumor cell lines and the rabies virus, demonstrating selective cytotoxic and antiviral activities. These findings indicate the potential for benzamide derivatives to contribute to novel antimicrobial treatments (Popsavin et al., 2002).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-iodo-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16IN3O/c20-16-11-5-4-9-14(16)19(24)21-18-15-10-6-12-17(15)22-23(18)13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRGRVXMYRUHBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

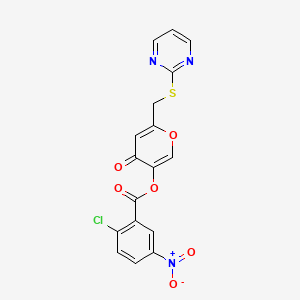

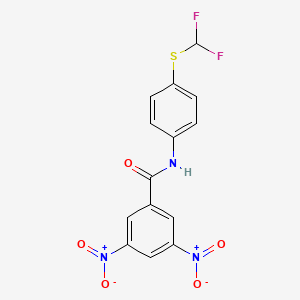

![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2705143.png)

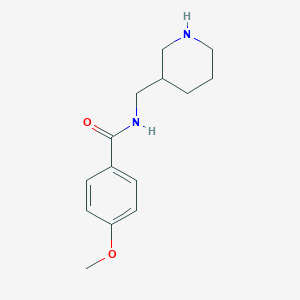

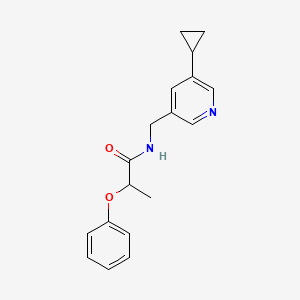

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2705152.png)

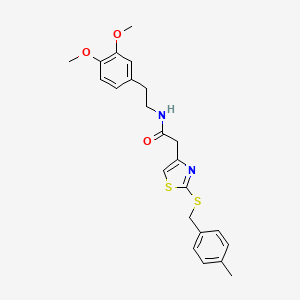

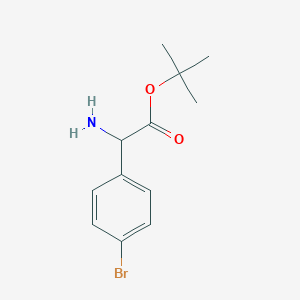

![N-[(4-methoxyphenyl)methyl]-6-[6-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2705157.png)

![(E)-N-[2-(4-Chloro-2-hydroxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2705160.png)

![4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride](/img/structure/B2705161.png)